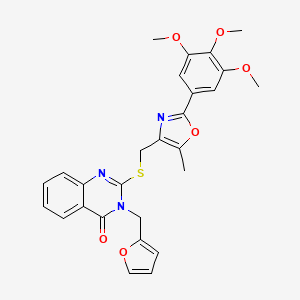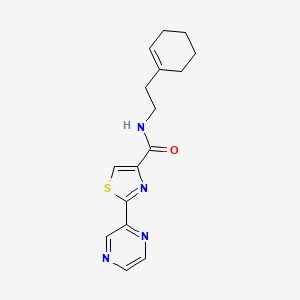
N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(pyrazin-2-yl)thiazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(pyrazin-2-yl)thiazole-4-carboxamide, also known as CX-4945, is a potent and selective inhibitor of protein kinase CK2. CK2 is a ubiquitous and constitutively active serine/threonine kinase that plays a critical role in cell proliferation, survival, and differentiation. CX-4945 has been extensively studied for its therapeutic potential in various types of cancer, as well as other diseases.
Wissenschaftliche Forschungsanwendungen
Ethylene Biosynthesis Inhibition
Pyrazinamide, a clinical drug used for tuberculosis treatment, has been identified as an inhibitor of ethylene biosynthesis in Arabidopsis thaliana. This finding suggests that pyrazinamide and its derivatives, including potentially N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(pyrazin-2-yl)thiazole-4-carboxamide, could serve as regulators of plant metabolism, particularly in ethylene biosynthesis. This has significant implications for agriculture, where controlling ethylene levels could reduce postharvest loss by delaying the ripening of fruits and senescence of flowers, thereby extending their shelf lives (Sun et al., 2017).
Antimicrobial and Antifungal Activity
Various pyrazole and thiazole derivatives have demonstrated significant antimicrobial and antifungal activities. These compounds, through their innovative structures, offer promising avenues for the development of new antimicrobial agents. The ability of these compounds to inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as their effectiveness against yeast-like and filamentous fungi, highlights their potential as broad-spectrum antimicrobial agents. This indicates that this compound could be explored for similar biological activities, contributing to the development of new antimicrobial therapies (Youssef et al., 2011).
Anticancer Activity
Benzothiazole derivatives, structurally similar to this compound, have shown potent antitumor activities. These compounds have been synthesized and evaluated for their effectiveness against tumorigenic cell lines, offering a basis for the development of novel anticancer agents. The design and synthesis of such compounds, based on their selective cytotoxicity, could lead to the discovery of new therapeutic agents for cancer treatment, suggesting that the specific chemical under discussion might also have potential in this area (Yoshida et al., 2005).
Insecticidal and Nematocidal Activity
Fluorine-containing pyrazole carboxamides, including those structurally related to this compound, have been studied for their fungicidal, insecticidal, and nematocidal activities. Although some of these compounds displayed weak fungicidal activity, they exhibited significant nematocidal activity against Meloidogyne incognita, a common nematode pest. This suggests the potential use of such compounds in agricultural pest management strategies, targeting specific pests to protect crops without harming beneficial organisms (Zhao et al., 2017).
Eigenschaften
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-2-pyrazin-2-yl-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4OS/c21-15(19-7-6-12-4-2-1-3-5-12)14-11-22-16(20-14)13-10-17-8-9-18-13/h4,8-11H,1-3,5-7H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKGNCWNEMZEFQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)C2=CSC(=N2)C3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(3-carbazol-9-yl-2-hydroxypropyl)-(4-methylphenyl)sulfonylamino]-N-(1-hydroxy-2-methylpropan-2-yl)benzamide](/img/structure/B2869790.png)
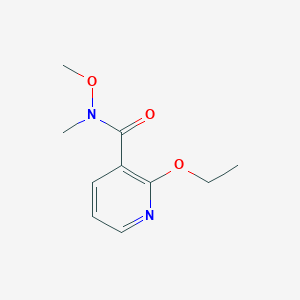
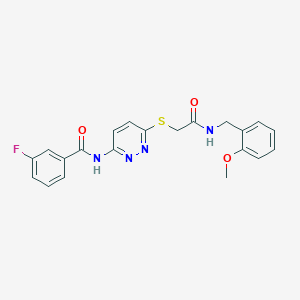
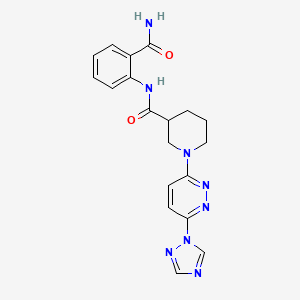
![2-[(5-Butylsulfanyl-4-methyl-1,2,4-triazol-3-yl)methylsulfanyl]-4,6-dimethylpyrimidine](/img/structure/B2869795.png)
![3-chloro-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methylbenzenesulfonamide](/img/structure/B2869796.png)


![5-[[4-(3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]methyl]-3-propan-2-yl-1,2,4-oxadiazole](/img/structure/B2869802.png)
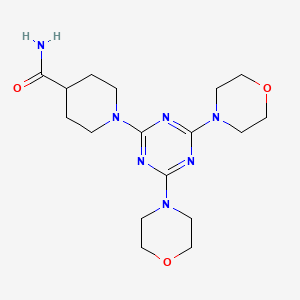


![N-[2-(4-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]butanamide](/img/structure/B2869811.png)
